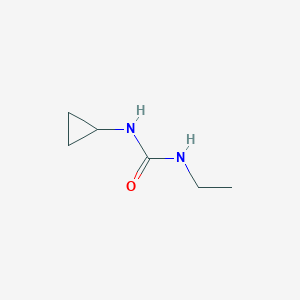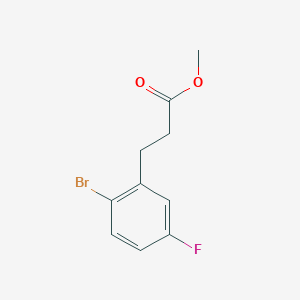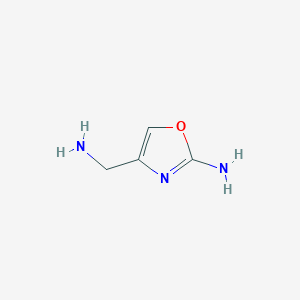
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two 4-chlorophenyl groups and two phenyl groups attached to a benzene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 4-chlorobenzaldehyde and benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Bis(4-aminophenyl)-N4,N4-diphenylbenzene-1,4-diamine
- N1,N1-Bis(4-methoxyphenyl)-N4,N4-diphenylbenzene-1,4-diamine
- N1,N1-Bis(4-nitrophenyl)-N4,N4-diphenylbenzene-1,4-diamine
Uniqueness
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine is unique due to the presence of 4-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C30H22Cl2N2 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
4-N,4-N-bis(4-chlorophenyl)-1-N,1-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)34(28-17-13-24(32)14-18-28)30-21-19-29(20-22-30)33(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-22H |
InChI Key |
SDAULIKMRKRBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)

![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)





![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)

